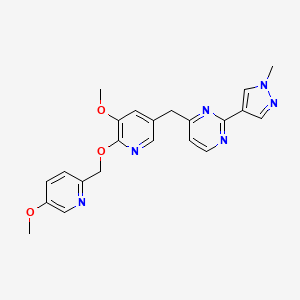
Csf1R-IN-7
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Csf1R-IN-7 is a small molecule inhibitor targeting the colony-stimulating factor 1 receptor (CSF1R). This receptor is a transmembrane protein that plays a crucial role in the regulation of the immune system, particularly in the differentiation and survival of macrophages. Inhibitors of CSF1R, such as this compound, have shown promise in the treatment of various diseases, including cancer and neurodegenerative disorders .
Vorbereitungsmethoden
The synthesis of Csf1R-IN-7 involves several steps, including the preparation of key intermediates and the final coupling reactions. The synthetic route typically starts with commercially available starting materials, which undergo a series of chemical transformations such as halogenation, nucleophilic substitution, and cyclization. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to achieve the desired product .
Analyse Chemischer Reaktionen
Csf1R-IN-7 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used, but typically include derivatives of the original compound with modified functional groups .
Wissenschaftliche Forschungsanwendungen
Csf1R-IN-7 has been extensively studied for its potential applications in scientific research. In chemistry, it is used as a tool compound to study the role of CSF1R in various biological processes. In biology and medicine, this compound has shown promise in the treatment of cancer by inhibiting the growth and survival of tumor-associated macrophages. Additionally, it has been investigated for its potential to treat neurodegenerative diseases by modulating the activity of microglia in the central nervous system .
Wirkmechanismus
The mechanism of action of Csf1R-IN-7 involves the inhibition of the CSF1R tyrosine kinase activity. By binding to the receptor, this compound prevents the activation of downstream signaling pathways that are essential for the survival and proliferation of macrophages. This inhibition leads to a reduction in the production of inflammatory mediators and a decrease in the immunosuppressive environment within tumors .
Vergleich Mit ähnlichen Verbindungen
Csf1R-IN-7 is unique compared to other CSF1R inhibitors due to its specific binding affinity and selectivity for the receptor. Similar compounds include pexidartinib, emactuzumab, and vimseltinib, which also target CSF1R but may have different pharmacokinetic properties and clinical applications. The uniqueness of this compound lies in its ability to effectively inhibit CSF1R with minimal off-target effects, making it a valuable tool in both research and therapeutic settings .
Eigenschaften
Molekularformel |
C22H22N6O3 |
|---|---|
Molekulargewicht |
418.4 g/mol |
IUPAC-Name |
4-[[5-methoxy-6-[(5-methoxypyridin-2-yl)methoxy]pyridin-3-yl]methyl]-2-(1-methylpyrazol-4-yl)pyrimidine |
InChI |
InChI=1S/C22H22N6O3/c1-28-13-16(11-26-28)21-23-7-6-17(27-21)8-15-9-20(30-3)22(25-10-15)31-14-18-4-5-19(29-2)12-24-18/h4-7,9-13H,8,14H2,1-3H3 |
InChI-Schlüssel |
JBHFYWZEPCPVBY-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=C(C=N1)C2=NC=CC(=N2)CC3=CC(=C(N=C3)OCC4=NC=C(C=C4)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


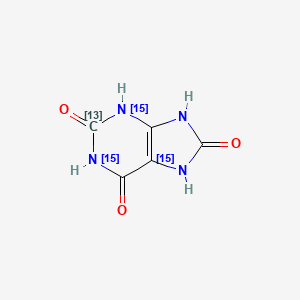
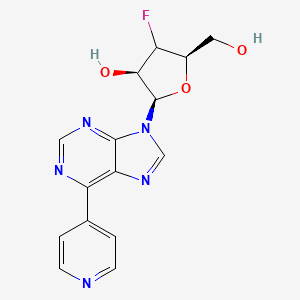
![(3R)-3-[2-[[5-chloro-3-(difluoromethyl)pyrazol-1-yl]methyl]-7-methyl-4-oxopyrazolo[1,5-a]pyrazin-5-yl]butanenitrile](/img/structure/B12410530.png)
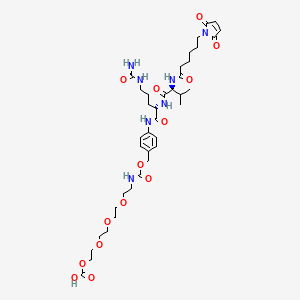
![4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]benzoic Acid-d7](/img/structure/B12410547.png)
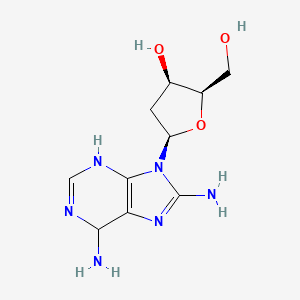
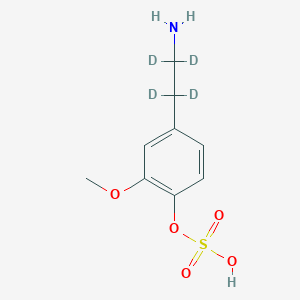
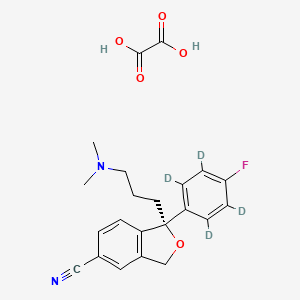
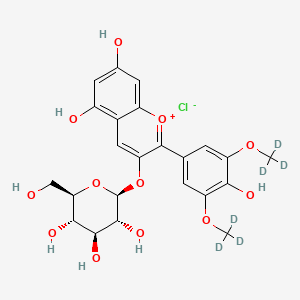
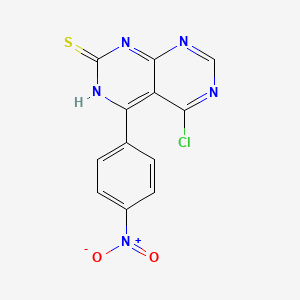
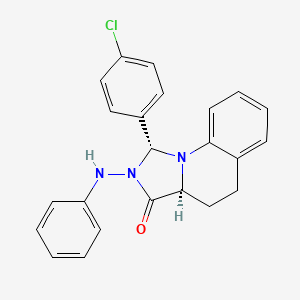
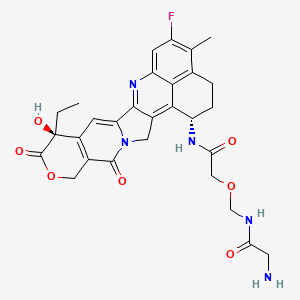
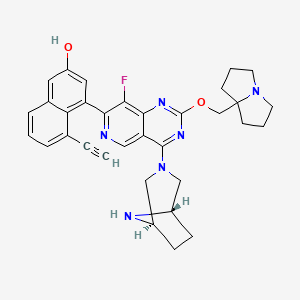
![4-amino-1-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B12410625.png)
